Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-
Overview
Description
Indazole is a heterocyclic aromatic organic compound. This moiety, which is part of your compound of interest, is structurally diverse and has aroused great interest due to its wide variety of biological properties .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be quite diverse, depending on the specific substituents attached to the indazole ring . The exact structure of your compound of interest would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out . Without more specific information about your compound of interest, it’s difficult to provide a detailed analysis of its potential chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as melting point, boiling point, density, molecular formula, and molecular weight, can vary widely depending on their specific structure .Scientific Research Applications
Analytical Properties and Identification
The analytical properties of closely related compounds such as N-(1-adamantyl)-2-pentyl-2H-indazole-3-carboxamide have been explored. These compounds, including various synthetic cannabinoids, were identified using techniques like liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), gas chromatography-time-of-flight-mass spectrometry (GC-TOF-MS), and nuclear magnetic resonance (NMR) spectroscopy. This indicates the significance of advanced analytical techniques in identifying and characterizing complex chemical compounds (Jia et al., 2017).
Antifungal Applications
Compounds such as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide have shown promising antifungal activity. This points to the potential of similar structures in developing antifungal agents, with their effectiveness being evaluated against a range of phytopathogenic fungi. The molecular docking studies indicate the possibility of these compounds forming hydrogen bonds with specific amino acids, enhancing their antifungal capabilities (Du et al., 2015).
Imaging Applications in Immunology and Oncology
The compound (5aR)-5,5-difluoro-5a-methyl-N-(1-((S)-3-(methylsulfonyl)phenyl)(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxamide has been identified as a potential imaging agent for T cells using positron emission tomography (PET). Although not optimal for clinical use, it demonstrates the feasibility of developing selective PET ligands for imaging T cells in patients, which can be significant in diagnosing and monitoring immunological and oncological conditions (Auberson et al., 2018).
Synthesis and Characterization in Chemical Research
Studies have also focused on the synthesis and characterization of various indazole and pyrazole derivatives. These include research on compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the diverse synthetic routes and analytical techniques employed in chemical research to elucidate the structures of such complex molecules (McLaughlin et al., 2016).
Applications in Organic Electronics
The structural analogues of the compound have been used in the development of organic light-emitting diodes (OLEDs). For instance, iridium(III) complexes with phenylpyrazole derivatives have been synthesized, showing tunable emission colors. This suggests the potential use of similar compounds in electronic and photonic applications, where the manipulation of emission properties is crucial (Niu et al., 2018).
Mechanism of Action
The mechanism of action of indazole derivatives can vary widely, depending on their specific structure and the biological system in which they are acting . Some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Future Directions
properties
IUPAC Name |
N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFIKALOWSUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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